Mipsagargin - 1245732-48-2

Mipsagargin

Catalog Number: EVT-505381
CAS Number: 1245732-48-2
Molecular Formula: C66H100N6O27
Molecular Weight: 1409.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mipsagargin has been used in trials studying the treatment of Prostate Cancer, Prostatic Neoplasms, Advanced Solid Tumors, Glioblastoma Multiforme, and Hepatocellular Carcinoma, among others.
Mipsagargin is a soluble, thapsigargin prodrug containing the cytotoxic analog of thapsigargin, 8-O-(12Aminododecanoyl)-8-O debutanoylthapsigargin (12-ADT) linked, via a carboxyl group, to the targeting peptide containing aspartic acid with potential antineoplastic activity. Upon intravenous administration, mipsagargin targets prostate specific membrane antigen (PSMA), a type II membrane carboxypeptidase, which is overexpressed in prostate cancer cells and in the neovasculature of most solid tumors but not in normal blood vessels. Mipsagargin is subsequently converted, through hydrolysis, into the active cytotoxic analog of thapsigargin 12-ADT-Asp. 12-ADT binds to and blocks the Sarcoplasmic/Endoplasmic Reticulum Calcium ATPase (SERCA) pump, thereby increasing the concentration of cytosolic calcium which leads to an induction of apoptosis. By preventing nutrient supply to tumor cells, G-202 may be able to inhibit tumor growth. Compared to thapsigargin alone, thapsigargin prodrug G-202 is able to achieve higher concentrations of the active agents at the tumor site while avoiding systemic toxicity.
Classification

Mipsagargin falls under the category of thapsigargin-based prodrugs. It is classified as an anticancer agent specifically targeting tumors that express PSMA, making it a first-in-class therapeutic option for treating advanced solid tumors, particularly prostate cancer .

Synthesis Analysis

The synthesis of mipsagargin involves several steps that couple a PSMA-selective peptide substrate to a cytotoxic analog of thapsigargin. The key steps in its synthesis include:

  1. Starting Materials: The synthesis begins with thapsigargin, which is extracted from Thapsia garganica.
  2. Peptide Coupling: A five-amino-acid masking peptide is synthesized and coupled to the active moiety of thapsigargin. This coupling is designed to ensure that the prodrug remains inactive until it encounters PSMA, which cleaves the peptide.
  3. Purification: The resulting compound undergoes purification processes such as high-performance liquid chromatography to isolate mipsagargin from unreacted starting materials and byproducts.
  4. Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Mipsagargin has the following chemical structure:

  • Chemical Formula: C₃₃H₅₉N₄O₁₁
  • Structural Components:
    • A thapsigargin backbone
    • An inert masking peptide consisting of five amino acids
    • A terminal aspartate and multiple glutamate residues

The specific arrangement allows for selective cleavage by PSMA, releasing the active cytotoxic component upon interaction with cancer cells .

Chemical Reactions Analysis

Mipsagargin undergoes several key chemical reactions:

  1. Cleavage Reaction: The primary reaction of interest is the enzymatic cleavage by PSMA, which hydrolyzes the peptide bond between the masking peptide and the thapsigargin analog. This reaction activates mipsagargin, allowing it to exert its cytotoxic effects.
  2. Inhibition of SERCA: Once activated, the released compound binds to SERCA, inhibiting its function. This inhibition leads to dysregulation of calcium homeostasis within the cell, triggering apoptotic pathways .
  3. Apoptosis Induction: The increase in intracellular calcium levels activates various apoptotic signaling cascades, leading to cell death .
Mechanism of Action

The mechanism of action for mipsagargin can be summarized in several steps:

  1. Targeting PSMA: Mipsagargin selectively targets cells expressing PSMA, which is predominantly found in prostate cancer cells and neovasculature.
  2. Cleavage Activation: Upon binding to PSMA, the prodrug undergoes proteolytic cleavage, releasing its active form.
  3. SERCA Inhibition: The active moiety inhibits SERCA, causing an increase in intracellular calcium concentration.
  4. Induction of Apoptosis: Elevated calcium levels trigger apoptotic pathways, leading to cell death specifically in PSMA-expressing tumor cells while sparing normal tissues .
Physical and Chemical Properties Analysis

Mipsagargin exhibits several notable physical and chemical properties:

  • Solubility: It has improved water solubility compared to its parent compound thapsigargin due to the incorporation of hydrophilic peptide components.
  • Stability: The prodrug form is stable under physiological conditions until it encounters PSMA.
  • Pharmacokinetics: Clinical studies have shown a favorable pharmacokinetic profile with acceptable tolerability in patients. Parameters such as peak plasma concentration and half-life are monitored during clinical trials .
Applications

Mipsagargin is primarily being explored for its applications in oncology:

  1. Cancer Treatment: It is currently under investigation for treating advanced solid tumors, particularly prostate cancer and hepatocellular carcinoma.
  2. Clinical Trials: Mipsagargin has undergone multiple phases of clinical trials demonstrating its efficacy in tumor regression and disease stabilization in patients with advanced malignancies .
  3. Research Tool: Beyond therapeutic applications, mipsagargin serves as a valuable research tool for studying calcium signaling pathways and apoptosis in cancer biology .
Historical Context and Discovery of Thapsigargin-Based Therapeutics

Ethnopharmacological Origins of Thapsigargin in Thapsia garganica

Thapsia garganica (Apiaceae), known as "deadly carrot," is a Mediterranean plant whose roots and fruits have been used in traditional medicine for over 2,300 years. Historical records from Hippocrates (4th century BCE) and Gerard's Herball (1597) document its application for rheumatic pain, pulmonary diseases, and female infertility, despite its skin-irritating properties. Moroccan folk practitioners employed Thapsia resin as a counter-irritant for rheumatism and as a treatment for sterility and weight gain [5] [8]. The plant's toxicity to livestock, particularly sheep and cattle, underscored its bioactivity, ultimately leading Danish pharmacognosist Søren Brøgger Christensen to isolate thapsigargin (TG) in 1978. This sesquiterpene lactone constituted 0.2%–1.5% of dried plant tissues, with highest concentrations in fruits and roots [1] [8].

Table 1: Traditional Uses of Thapsia garganica

Historical PeriodRegionMedical ApplicationsDocumentation Source
4th Century BCEGreeceRheumatism, lung diseasesHippocratic texts
16th CenturyEuropePlasters for catarrh, rheumatic painGerard's Herball (1597)
19th CenturyMoroccoFemale sterility, weight gainEthnobotanical studies
Modern EraRural MoroccoCounter-irritant, pulmonary treatmentsBellakhdar (1997)

Chemotaxonomic studies revealed TG as a guaianolide-type sesquiterpene lactone characterized by a complex structure of three fused rings (cycloheptane, cyclopentene, γ-lactone). Its structural complexity challenged synthetic chemists, with the first total synthesis achieved in 2007 via a 42-step process yielding only 0.6% product [2] [8].

Early Mechanistic Insights: SERCA Pump Inhibition and Calcium Signaling Dysregulation

Thapsigargin’s mechanism of action was elucidated in the 1980s–1990s when researchers discovered its potent inhibition of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. TG binds irreversibly to SERCA at nanomolar concentrations (IC₅₀ ~10 nM), specifically stabilizing the enzyme’s calcium-free E2 conformational state. This prevents Ca²⁺ translocation from the cytosol to the endoplasmic reticulum (ER) lumen, disrupting cellular calcium homeostasis [1] [2] [6].

The physiological consequences are profound:

  • ER Calcium Depletion: Luminal Ca²⁺ drops from >500 μM to <100 μM, impairing chaperone-mediated protein folding [1].
  • Cytosolic Calcium Surge: Ca²⁺ elevation from 100 nM to micromolar levels activates calmodulin/calcineurin pathways [1].
  • Unfolded Protein Response (UPR): Sustained ER stress triggers PERK, IRE1α, and ATF6 sensors, initially upregulating GRP78/BiP as an adaptive response. Prolonged stress shifts signaling toward apoptosis via CHOP-dependent death receptor 5 (DR5) upregulation and caspase-8 activation [2] [3].

Table 2: Key Molecular Events in TG-Induced Apoptosis

TargetEffectDownstream ConsequenceExperimental Evidence
SERCA 2bIrreversible inhibition (E2 state)ER Ca²⁺ depletion (<100 μM)³²P-ATPase assays in microsomes
MitochondriaBAD-dependent MPTP openingCytochrome C releaseProstate cancer models (LNCaP, PC3)
CaspasesCaspase-8/-9 activationDNA fragmentation via endonucleasesHCT116 colorectal carcinoma studies
UPR SensorsPERK/eIF2α/ATF4 axis activationCHOP-mediated DR5 transcriptionXBP1 splicing assays in myeloma cells

In prostate cancer models, TG induced apoptosis in androgen-independent cells at 50–100 nM concentrations within 24–48 hours, validating its cytotoxicity but revealing a critical limitation: no therapeutic index due to equal toxicity in normal cells [1] [4].

Transition from Natural Product to Targeted Prodrug Development

To overcome thapsigargin’s systemic toxicity and hydrophobicity, researchers at Johns Hopkins University engineered prodrugs by:

  • Analog Synthesis: Replacing the 8-O-butanoyl group with a 12-aminododecanoyl chain yielded 12ADT, retaining SERCA affinity (EC₅₀ <100 nM) while adding a conjugation site [1] [9].
  • Peptide Conjugation: Coupling 12ADT to protease-specific peptides via a glutamate spacer, creating water-soluble, inactive prodrugs. The prototypical construct, mipsagargin (G-202), incorporates a PSMA-cleavable tetraglutamate sequence (Asp-γGlu-γGlu-γGlu) [4] [7].
  • Tumor-Specific Activation: PSMA (folate hydrolase 1), expressed in prostate cancer neovasculature and epithelial cells, cleaves the masking peptide, releasing lipophilic 12ADT locally. This limits cytotoxicity to tumor microenvironments [4] [10].

Table 3: Evolution of Thapsigargin Prodrug Platforms

ProdrugTargeting MoietyActivating ProteaseTherapeutic ApplicationDevelopment Status
MipsagarginAsp-γGlu-γGlu-γGluPSMA (FOLH1)Solid tumor vasculaturePhase II trials (NCT01056029)
PSA-TGLeu-Ser-Lys-Leu-GlnKLK3 (Prostate-Specific Antigen)Prostate cancerPreclinical
FAP-TGGly-Pro-Arg-Ser-AlaFibroblast Activation ProteinStroma-rich carcinomasPreclinical
hK2-TGSer-Ser-Tyr-TyrKallikrein-related peptidase 2Prostate/ovarian cancersPreclinical

Preclinical validation showed mipsagargin’s tumor-selective effects:

  • In Vitro Specificity: 57-fold lower IC₅₀ in PSMA⁺ LNCaP cells (3.35 µM) vs. PSMA⁻ TSU cells (191 µM) [7].
  • Xenograft Regression: 56 mg/kg dosing (3 consecutive days) induced >50% regression in LNCaP, MDA-PCa-2b, and CWR22R-H models [7].
  • Synergistic Combinations: Co-administration with histone deacetylase inhibitors enhanced antitumor efficacy in breast cancer models [7].

Current phase II trials focus on PSMA-positive tumors, hepatocellular carcinoma, and glioblastoma, marking thapsigargin’s evolution from a toxic botanical compound to a precision oncology tool [4] [10].

Properties

CAS Number

1245732-48-2

Product Name

Mipsagargin

IUPAC Name

(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(2S)-4-[[12-[[(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-7-octanoyloxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid

Molecular Formula

C66H100N6O27

Molecular Weight

1409.5 g/mol

InChI

InChI=1S/C66H100N6O27/c1-8-10-11-17-20-24-51(81)96-55-53-52(37(4)54(55)97-62(91)36(3)9-2)56-66(94,65(7,93)63(92)98-56)44(35-64(53,6)99-38(5)73)95-50(80)23-21-18-15-13-12-14-16-19-22-33-68-48(77)34-39(67)57(82)72-43(61(89)90)27-31-47(76)70-41(59(85)86)25-29-45(74)69-40(58(83)84)26-30-46(75)71-42(60(87)88)28-32-49(78)79/h9,39-44,53-56,93-94H,8,10-35,67H2,1-7H3,(H,68,77)(H,69,74)(H,70,76)(H,71,75)(H,72,82)(H,78,79)(H,83,84)(H,85,86)(H,87,88)(H,89,90)/b36-9-/t39-,40-,41-,42-,43-,44-,53+,54-,55-,56-,64-,65+,66+/m0/s1

InChI Key

UPYNTAIBQVNPIH-ODMLWHIESA-N

SMILES

CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)CC(C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N)(C(C(=O)O3)(C)O)O

Canonical SMILES

CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)CC(C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N)(C(C(=O)O3)(C)O)O

Isomeric SMILES

CCCCCCCC(=O)O[C@H]1[C@H]2C(=C([C@@H]1OC(=O)/C(=C\C)/C)C)[C@H]3[C@]([C@H](C[C@]2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)C[C@@H](C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N)([C@](C(=O)O3)(C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.